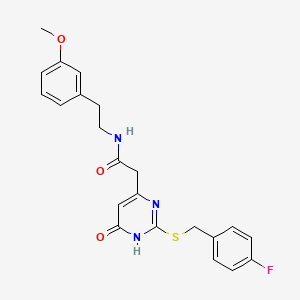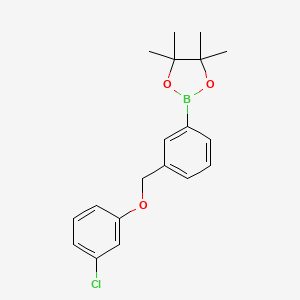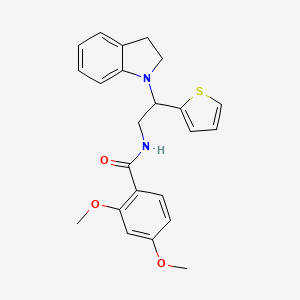![molecular formula C22H28N4O3S B2407111 2,4-dimethyl-N-[3-(3-propan-2-yloxypropylamino)quinoxalin-2-yl]benzenesulfonamide CAS No. 713125-92-9](/img/structure/B2407111.png)
2,4-dimethyl-N-[3-(3-propan-2-yloxypropylamino)quinoxalin-2-yl]benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-dimethyl-N-[3-(3-propan-2-yloxypropylamino)quinoxalin-2-yl]benzenesulfonamide is a useful research compound. Its molecular formula is C22H28N4O3S and its molecular weight is 428.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Quinoxaline Derivatives in Biomedical Applications
Quinoxaline derivatives, including 2,4-dimethyl-N-[3-(3-propan-2-yloxypropylamino)quinoxalin-2-yl]benzenesulfonamide, represent a significant class of heterocyclic compounds with a wide range of applications in the fields of pharmaceuticals and medicinal chemistry. These compounds have shown promise in various therapeutic areas, such as antimicrobial, antiviral, and anticancer treatments, due to their unique structural features and biological activities.
One notable application of quinoxaline derivatives is their potential in the development of novel antimicrobial agents. Research has highlighted the antimicrobial efficacy of these compounds, suggesting their utility in addressing resistant microbial strains and emerging infectious diseases (Pereira et al., 2015). The synthesis and modification of quinoxaline derivatives have been a focus of medicinal chemistry, aiming to enhance their bioavailability, reduce toxicity, and improve therapeutic indices.
Anticancer Properties
Quinoxaline derivatives have also been investigated for their anticancer properties. Studies have shown that modifying the quinoxaline structure can lead to compounds with potent anticancer activities, targeting various pathways involved in tumor growth and proliferation. The exploration of quinoxaline derivatives as anticancer agents underscores the importance of structural optimization and mechanistic understanding in the development of new therapeutic options for cancer treatment (Pareek & Kishor, 2015).
Role in Oxidative Stress and Toxicology
Further research into the toxicity and metabolism of quinoxaline derivatives has revealed the critical role of oxidative stress. Quinoxaline 1,4-dioxide derivatives, for example, have been associated with various toxic effects mediated through the generation of reactive oxygen species (ROS) and oxidative stress. Understanding the oxidative stress mechanism is crucial for mitigating the adverse effects of these compounds and for the safe development of quinoxaline-based therapeutics (Wang et al., 2016).
properties
IUPAC Name |
2,4-dimethyl-N-[3-(3-propan-2-yloxypropylamino)quinoxalin-2-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O3S/c1-15(2)29-13-7-12-23-21-22(25-19-9-6-5-8-18(19)24-21)26-30(27,28)20-11-10-16(3)14-17(20)4/h5-6,8-11,14-15H,7,12-13H2,1-4H3,(H,23,24)(H,25,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCUQQZMJCXOQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCCCOC(C)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-(1R,5S)-3-azabicyclo[3.2.0]heptane-3-sulfonyl chloride, cis](/img/structure/B2407030.png)

![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2407035.png)

![3-allyl-8-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407040.png)



![N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2407048.png)

![1-[(5-Fluorothien-2-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2407050.png)
![N-(4-chlorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/no-structure.png)